5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one typically involves the reaction of a triazole derivative with a pyrrolidinone precursor. One common method includes the cyclization of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides under specific conditions . The reaction conditions often involve the use of microwave irradiation to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the pyrrolidinone moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrrolidinone rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce reduced triazole derivatives. Substitution reactions can result in a wide range of functionalized triazole-pyrrolidinone compounds.
Scientific Research Applications
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and active sites of enzymes, while the pyrrolidinone moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
- 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives
Uniqueness
5-(1H-1,2,4-triazol-1-yl)pyrrolidin-2-one is unique due to its specific combination of a triazole ring and a pyrrolidinone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-4-7-3-8-10/h3-5H,1-2H2,(H,9,11) |
InChI Key |
MUBSRDHGWBPETB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.